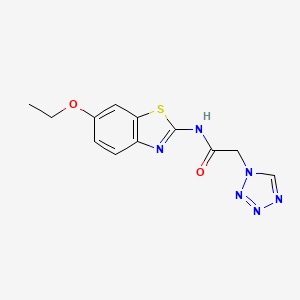

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide

Overview

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BTA-EG6 is a heterocyclic compound that contains a benzothiazole ring and a tetrazole ring, which are both important pharmacophores in drug discovery.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide depends on its specific application. In cancer research, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been developed as a promising class of anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In biochemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide acts as a fluorescent probe by binding to metal ions or proteins and undergoing a conformational change that results in a change in fluorescence intensity. In materials science, the unique structural features of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide allow it to participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are important for the self-assembly of functional materials.

Biochemical and Physiological Effects:

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects depending on its specific application. In cancer research, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of tumor growth. In biochemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been used as a fluorescent probe for the detection of metal ions and protein-ligand interactions, which provides valuable information about the structure and function of biomolecules. In materials science, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been utilized as a building block for the synthesis of functional materials such as MOFs and supramolecular polymers, which exhibit unique properties such as high surface area, tunable porosity, and stimuli-responsive behavior.

Advantages and Limitations for Lab Experiments

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has several advantages as a research tool, including its high purity, stability, and versatility. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide can be easily synthesized and purified using standard laboratory techniques, which makes it readily available for research purposes. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide can also be modified to introduce different functional groups or conjugation sites, which allows for the synthesis of a wide range of derivatives with different properties. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments involving N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide.

Future Directions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has several potential future directions for research, including the development of new anticancer agents, the design of new fluorescent probes, and the synthesis of new functional materials. In cancer research, the development of new HDAC inhibitors based on the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide could lead to the discovery of new anticancer agents with improved efficacy and reduced toxicity. In biochemistry, the design of new fluorescent probes based on the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide could lead to the discovery of new biomarkers and the development of new imaging techniques. In materials science, the synthesis of new functional materials based on the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide could lead to the discovery of new materials with unique properties and applications.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In biochemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been used as a fluorescent probe for the detection of metal ions and protein-ligand interactions. In materials science, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide has been utilized as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs) and supramolecular polymers.

properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(tetrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6O2S/c1-2-20-8-3-4-9-10(5-8)21-12(14-9)15-11(19)6-18-7-13-16-17-18/h3-5,7H,2,6H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHSEBNPASOEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B4329935.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B4329941.png)

![N-{4-[1-(4-fluorobenzyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4329948.png)

![3-[(4-fluorobenzyl)thio]-5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepine](/img/structure/B4329950.png)

![ethyl 2-[({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4329955.png)

![6-methoxy-2-[(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)thio]-1H-benzimidazole](/img/structure/B4329957.png)

![ethyl 6-{[(3-fluorobenzoyl)(pyridin-3-ylmethyl)amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329960.png)

![ethyl 4-(3-fluorophenyl)-6-{[(4-methoxybenzoyl)(pyridin-3-ylmethyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329968.png)

![5-bromo-3-[(5-nitro-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-indole](/img/structure/B4329987.png)

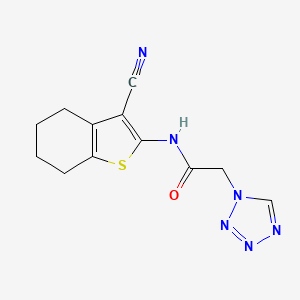

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4330003.png)